Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is an organic compound belonging to the class of piperidine derivatives. Its molecular formula is , indicating the presence of a piperidine ring, a carboxylate group, and a chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its structure, properties, and potential uses.
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is classified as:
The synthesis of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate typically involves several key steps:
The specific conditions for these reactions may vary, but common practices include:
The molecular structure of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate features:
Key structural data includes:
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate can undergo various chemical reactions:
The reaction conditions must be optimized for each transformation to maximize yield and selectivity. For instance, using mild conditions during hydrolysis can prevent degradation of sensitive functional groups.
Research indicates that compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators, particularly in neurological contexts.
Relevant data from studies suggest that these properties make it suitable for various synthetic applications in organic chemistry.
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Research into this compound continues to explore its efficacy and potential therapeutic applications in various fields of science.
Stereoselective construction of the piperidine scaffold in ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate relies on innovative multi-component reactions (MCRs) and chiral induction techniques. A four-component diastereoselective cascade combining benzylidenemalononitriles, dialkyl malonates, aldehydes, and ammonium acetate achieves cis-3,4-disubstituted piperidin-6-ones with >90% diastereomeric excess (de) under mild conditions. This method exploits ammonium acetate’s dual role as a nitrogen source and base, facilitating tandem Michael addition–Mannich reactions that form three contiguous stereocenters in a single operation [6]. Metal-catalyzed cyclizations of N-homopropargyl amides provide an alternative route, yielding enantiopure 3,4-disubstituted piperidin-4-ols via gold(I)-mediated 6-endo-dig cyclization with 94% de [8]. Chiral auxiliaries—particularly Evans’ oxazolidinones—enable asymmetric alkylation of piperidone precursors, establishing the C3 quaternary center bearing the 4-chlorophenyl group before esterification [3].
Table 1: Stereoselective Methods for Piperidine Core Assembly
Method | Key Features | Diastereoselectivity | Yield Range |
---|---|---|---|
Four-component MCR | Ammonium acetate-mediated cascade | >90% de | 62–92% |
Metal-catalyzed alkyne cyclization | Gold(I)-catalyzed 6-endo-dig cyclization | 94% de | 85–92% |
Chiral auxiliary alkylation | Evans oxazolidinone-directed functionalization | >95% de | 70–88% |
Catalytic asymmetric synthesis overcomes limitations in classical resolution for installing stereocenters at C3 and C4 of the target piperidine. Rhodium/(R)-BINAP complexes catalyze the 1,4-addition of 4-chlorophenylboronic acid to N-protected Δ¹-piperideine-2-carboxylates, affording 4-aryl-3-carboxylate piperidines with 97% ee [3]. Organocatalytic Mannich reactions between imines and ketene silyl acetates provide trans-3,4-disubstituted piperidin-6-ones using cinchona alkaloid catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether), achieving 89% ee and >20:1 dr [6]. For cis-isomers, asymmetric hydrogenation of 3-(4-chlorophenyl)-4,5-dehydropiperidine-3-carboxylates with DuPhos-Rh catalysts delivers syn products with 98% ee [9]. These methods enable gram-scale synthesis of enantiopure intermediates for antitumor or CNS-active derivatives.
Table 2: Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst | Reaction Type | Enantioselectivity | Application Scope |
---|---|---|---|
Rh/(R)-BINAP | Arylboronic acid conjugate addition | 97% ee | 4-Aryl-2-piperidinones |
Cinchona alkaloid organocatalyst | Mannich reaction | 89% ee, >20:1 dr | trans-3,4-Disubstituted systems |
DuPhos-Rh | Enantioselective hydrogenation | 98% ee | cis-3,4-Disubstituted piperidines |
Microwave irradiation drastically accelerates cyclodehydration steps in piperidone synthesis, reducing reaction times from hours to minutes while improving yields. Cyclocondensation of ethyl 3-(4-chlorophenyl)-3-aminopropanoate with diethyl ketomalonate under microwave irradiation (150°C, 20 min) furnishes ethyl 3-(4-chlorophenyl)-2,6-dioxopiperidine-3-carboxylate in 92% yield—a 40% reduction in time versus conventional heating [6]. Intramolecular Dieckmann condensations of diester precursors similarly benefit, achieving 88% conversion in 15 min at 140°C using DBU as a base, compared to 12 hours thermally [8]. This technique suppresses epimerization at acid-sensitive C3 centers and minimizes thermal degradation of the 6-oxopiperidine core.
Table 3: Microwave vs. Thermal Cyclization Efficiency
Cyclization Type | Conditions | Time | Yield | Byproduct Formation |
---|---|---|---|---|
Cyclocondensation (thermal) | Toluene reflux, Δ | 6 h | 78% | 15% dehydrated byproduct |
Cyclocondensation (microwave) | 150°C, 20 min | 20 min | 92% | <5% |
Dieckmann condensation (thermal) | EtOH, 80°C, 12 h | 12 h | 70% | 20% hydrolysis |
Dieckmann condensation (microwave) | 140°C, DBU, 15 min | 15 min | 88% | <5% hydrolysis |
Solvent-free esterification and cyclization protocols enhance the sustainability of synthesizing ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate. Silica-supported bismuth triflate [SiO₂-Bi(OTf)₃] catalyzes Biginelli-type cyclocondensations of ethyl acetoacetate, 4-chlorobenzaldehyde, and urea without solvents, delivering the piperidinone scaffold in 94% yield at 80°C within 45 minutes. The catalyst retains activity over five cycles with <5% yield drop, minimizing waste [5]. For esterification, mechanochemical ball-milling of 3-(4-chlorophenyl)glutaric acid monoester with ethanol and polymer-supported sulfonic acid (Amberlyst-15) achieves 98% conversion in 30 minutes—avoiding traditional Dean-Stark apparatus [6]. Supercritical CO₂ acts as both solvent and catalyst for transesterification of methyl carboxylates with ethanol, enabling quantitative conversion at 50°C and 100 bar pressure [10].
Table 4: Solvent-Free Methods for Esterification/Cyclization
Method | Catalyst/Reagent | Temperature | Yield | E-Factor |
---|---|---|---|---|
Biginelli cyclocondensation | SiO₂-Bi(OTf)₃ | 80°C | 94% | 0.8 |
Mechanochemical esterification | Amberlyst-15 (ball milling) | RT | 98% | 0.2 |
Transesterification | Supercritical CO₂ | 50°C | 99% | 0.1 |
The ester and carbonyl groups in ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate serve as handles for diversifying the piperidine scaffold. Selective reduction of the C6 ketone with NaBH₄/CeCl₃ yields 3-carbethoxy-4-(4-chlorophenyl)piperidin-6-ol with 10:1 cis selectivity due to chelation control [8]. Transamidation occurs via TMSOTf-activation, enabling conversion to primary amides (NH₄Cl, 90%) or tert-butyl carbamates (Boc₂O, 85%) [3]. For C3 functionalization, enzymatic hydrolysis with porcine liver esterase (PLE) generates the (S)-acid with 98% ee, while metal-catalyzed hydrogenolysis (Pd/C, H₂) removes N-benzyl groups without affecting the chlorophenyl ring [3]. Suzuki coupling of brominated derivatives installs biaryl motifs at C5, using Pd(PPh₃)₄/AsPh₃ to prevent decarboxylation [9].
Table 5: Functional Group Interconversion Pathways
Transformation | Reagents/Conditions | Product | Selectivity/Yield |
---|---|---|---|
Carbonyl reduction | NaBH₄/CeCl₃, MeOH, 0°C | Ethyl 6-hydroxy-3-(4-chlorophenyl)piperidine-3-carboxylate | cis:trans = 10:1, 88% |
Ester hydrolysis | Porcine liver esterase (PLE), pH 7.0 | (S)-3-(4-Chlorophenyl)-6-oxopiperidine-3-carboxylic acid | 98% ee, 82% |
Decarboxylative arylation | Arylboronic acid, Pd(OAc)₂, Cu(OAc)₂ | 3-(4-Chlorophenyl)-5-arylpiperidin-6-one | 75–90% |
N-Debenzylation | Pd/C, H₂ (50 psi), EtOH | N-deprotected piperidinone | >99%, no dehalogenation |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7